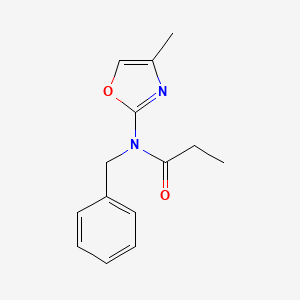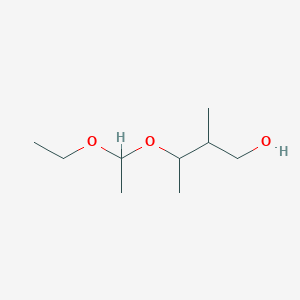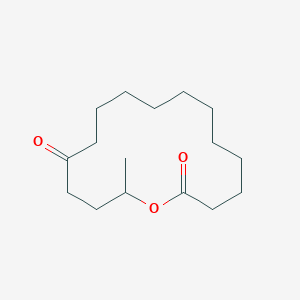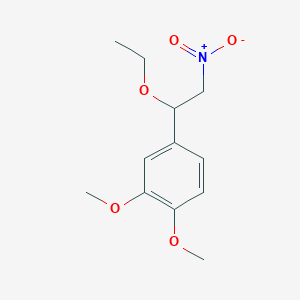
N-(2,2-Dimethoxyethyl)-2,6-diethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethoxyethyl)-2,6-diethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethoxyethyl group attached to the nitrogen atom and two ethyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxyethyl)-2,6-diethylaniline typically involves the reaction of 2,6-diethylaniline with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,6-diethylaniline and 2,2-dimethoxyethanol.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the following steps:
Mixing: The starting materials are mixed in the desired stoichiometric ratio.
Reaction: The mixture is passed through a reactor where the reaction takes place under controlled temperature and pressure.
Separation: The product is separated from the reaction mixture using techniques such as distillation or crystallization.
Purification: The crude product is purified to remove any impurities and obtain the final compound.
化学反应分析
Types of Reactions
N-(2,2-Dimethoxyethyl)-2,6-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride and are carried out under anhydrous conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the substituents introduced.
科学研究应用
N-(2,2-Dimethoxyethyl)-2,6-diethylaniline has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2,2-Dimethoxyethyl)-2,6-diethylaniline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-(2,2-Dimethoxyethyl)-N-methylamine: Similar structure but with a methyl group instead of ethyl groups.
N-(2,2-Dimethoxyethyl)-N-phenylthiourea: Contains a thiourea group instead of an aniline group.
N-(2,2-Dimethoxyethyl)pyrimidin-2-amine: Contains a pyrimidine ring instead of a benzene ring.
Uniqueness
N-(2,2-Dimethoxyethyl)-2,6-diethylaniline is unique due to the presence of both dimethoxyethyl and diethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.
属性
CAS 编号 |
60710-59-0 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC 名称 |
N-(2,2-dimethoxyethyl)-2,6-diethylaniline |
InChI |
InChI=1S/C14H23NO2/c1-5-11-8-7-9-12(6-2)14(11)15-10-13(16-3)17-4/h7-9,13,15H,5-6,10H2,1-4H3 |
InChI 键 |
YQWGKBSNKOSNFJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NCC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)



![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)



![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)

![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)


